3-(3,3-difluorocyclobutyl)propanal
Description
3-(3,3-Difluorocyclobutyl)propanal is an aliphatic aldehyde featuring a cyclobutane ring substituted with two fluorine atoms at the 3,3-positions and a propanal side chain. Its molecular formula is C₇H₁₀F₂O, with a molecular weight of 148.16 g/mol. The compound’s structure combines the electronic effects of fluorine substitution with the steric and conformational constraints of the cyclobutane ring, making it a valuable building block in medicinal chemistry and organic synthesis .
Properties
CAS No. |
2229610-78-8 |
|---|---|
Molecular Formula |
C7H10F2O |
Molecular Weight |
148.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-difluorocyclobutyl)propanal typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the reaction of difluorocyclobutane derivatives with appropriate aldehydes under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation processes using advanced chemical reactors. These methods are optimized for efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Difluorocyclobutyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms on the cyclobutane ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(3,3-Difluorocyclobutyl)propanoic acid.
Reduction: 3-(3,3-Difluorocyclobutyl)propanol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,3-Difluorocyclobutyl)propanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,3-difluorocyclobutyl)propanal involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can modulate various biochemical pathways and processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 3-(3,3-difluorocyclobutyl)propanal and analogous compounds:
Electronic and Steric Effects
- Fluorine Substitution: In this compound, the electron-withdrawing fluorine atoms increase the electrophilicity of the aldehyde group, enhancing its reactivity in nucleophilic additions compared to non-fluorinated analogs. This contrasts with trifluoromethylphenyl derivatives (e.g., 3-(3-Trifluoromethylphenyl)propanal), where the aromatic ring’s electron-withdrawing effects further stabilize the aldehyde . The cyclobutane ring introduces ring strain, which may accelerate reactions involving ring-opening or rearrangement, unlike the planar aromatic systems in trifluoromethylphenyl analogs .
- In contrast, the trifluoromethylphenyl analogs have a more linear structure, enabling easier substrate binding in catalytic processes .
Physical Properties and Stability
- Boiling/Melting Points: Data gaps exist for this compound, but its propanoic acid analog has a melting point >95°C, indicating higher crystallinity due to hydrogen bonding .
- Stability : The cyclobutyl group’s strain may render this compound more prone to thermal decomposition compared to aromatic analogs, necessitating low-temperature storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
